n-(1,3,4-Thiadiazol-2-yl)acetamide

Catalog No.
S1551415
CAS No.
5393-55-5
M.F
C4H5N3OS
M. Wt
143.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(1,3,4-Thiadiazol-2-yl)acetamide

CAS Number

5393-55-5

Product Name

n-(1,3,4-Thiadiazol-2-yl)acetamide

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C4H5N3OS

Molecular Weight

143.17 g/mol

InChI

InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8)

InChI Key

YOGFGFKRNRQDMF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN=CS1

Synonyms

2-Acetamido-1,3,4-thiadiazole; 2-Acetamido-1,3,4-thiadiazole; 2-Acetylamino-1,3,4-thiadiazole

Canonical SMILES

CC(=O)NC1=NN=CS1

Potential Antimicrobial Activity:

n-(1,3,4-Thiadiazol-2-yl)acetamide has been investigated for its potential antimicrobial activity against various bacterial and fungal strains. Studies have shown moderate activity against some bacterial species, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to determine its efficacy and potential mechanisms of action.

Precursor for Synthesis of Other Compounds:

n-(1,3,4-Thiadiazol-2-yl)acetamide can serve as a building block for the synthesis of other heterocyclic compounds with potential biological activities. These derivatives may possess various properties, such as anti-inflammatory, antitumor, or antifungal properties [].

N-(1,3,4-Thiadiazol-2-yl)acetamide is a heterocyclic compound characterized by the presence of a thiadiazole ring and an acetamide functional group. Its chemical formula is C4H5N3OSC_4H_5N_3OS, and it features a five-membered ring containing two nitrogen atoms and one sulfur atom, which contributes to its unique chemical properties and biological activities. The compound is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.

The specific mechanism of action of NTA remains under investigation. However, its potential lies in its ability to interact with enzymes like carbonic anhydrase and acetylcholinesterase due to the presence of functional groups that can form hydrogen bonds and coordinate with metal ions within these enzymes [, ].

  • Substitution Reactions: The acetamide group can be replaced by other functional groups, allowing for the synthesis of various derivatives.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form different heterocyclic derivatives.

Common Reagents and Conditions

The synthesis typically involves reagents such as chloroacetyl chloride, potassium carbonate, and hydrazine hydrate. Reactions are usually carried out at room temperature or under reflux conditions depending on the desired product.

Major Products Formed

From N-(1,3,4-Thiadiazol-2-yl)acetamide, various substituted thiadiazole derivatives can be synthesized, expanding its utility in chemical research and development .

N-(1,3,4-Thiadiazol-2-yl)acetamide exhibits significant biological activity primarily as a carbonic anhydrase inhibitor. This inhibition disrupts several biochemical pathways related to pH regulation and fluid balance in tissues. Additionally, it interacts with aquaporins, integral membrane proteins that facilitate water transport across cell membranes. Such interactions can influence various cellular processes and physiological functions.

The synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide can be achieved through several methods:

  • Reaction with Chloroacetyl Chloride: This method involves reacting 2-amino-1,3,4-thiadiazole with chloroacetyl chloride.
  • Acetylation Reaction: Another approach includes the acetylation of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with chloroacetyl chloride.

These methods can be optimized for yield and purity to produce the compound effectively .

N-(1,3,4-Thiadiazol-2-yl)acetamide has diverse applications in:

  • Medicinal Chemistry: Due to its role as a carbonic anhydrase inhibitor, it is explored for potential therapeutic uses in conditions like glaucoma and edema.
  • Antimicrobial Agents: Its derivatives have been investigated for their antimicrobial properties.
  • Construction of Metal-Organic Frameworks: The compound's unique structure makes it suitable for developing advanced materials .

Studies have shown that N-(1,3,4-Thiadiazol-2-yl)acetamide affects various biochemical pathways through its interaction with carbonic anhydrase. Environmental factors such as pH and temperature can influence its stability and efficacy. For instance, changes in pH may alter the ionization state of the compound, affecting its interaction with target enzymes.

Several compounds share structural similarities with N-(1,3,4-Thiadiazol-2-yl)acetamide:

Compound NameStructureUnique Features
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideContains a sulfamoyl groupDifferent biological activities due to sulfamoyl substitution
N-(5-Nitrothiazol-2-yl)-2-(5-(4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thioacetamideNitro group enhances selectivity against cancer cellsDemonstrates selective activity against certain cancer cell lines

Uniqueness

N-(1,3,4-Thiadiazol-2-yl)acetamide is unique due to its specific acetamide group that allows for a wide range of chemical modifications. This versatility makes it valuable in both research and industrial applications . Its distinct properties compared to similar compounds highlight its potential in drug development and other scientific fields.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.1

Appearance

Soild powder

UNII

26F2JM0PP8

Other CAS

5393-55-5

Wikipedia

2-acetylamino-1,3,4-thiadiazole

Dates

Modify: 2023-08-15

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